molecular formula C3HClFNO2S2 B6237760 2-chloro-1,3-thiazole-5-sulfonyl fluoride CAS No. 2138187-22-9

2-chloro-1,3-thiazole-5-sulfonyl fluoride

Cat. No.: B6237760
CAS No.: 2138187-22-9
M. Wt: 201.6 g/mol
InChI Key: OOWVYDSDNDFNMF-UHFFFAOYSA-N
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Description

Contextualization of Thiazole (B1198619) Derivatives in Advanced Synthetic Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern synthetic and medicinal chemistry. Its derivatives are integral components of numerous natural products and pharmacologically active compounds. The thiazole nucleus is known to be a bioisostere for other aromatic and heterocyclic rings, enabling chemists to modulate the physicochemical properties of molecules to enhance their biological activity and pharmacokinetic profiles.

Thiazole derivatives are key intermediates in the synthesis of a wide array of functional molecules. For instance, the compound 2-chloro-5-chloromethyl-1,3-thiazole is a crucial precursor in the manufacture of neonicotinoid insecticides. nih.govuni.lusigmaaldrich.comnih.gov The reactivity of the thiazole ring and its substituents can be finely tuned, allowing for the construction of complex molecular architectures. The synthesis of functionalized thiazoles often involves the cyclization of α-haloketones with thioamides, a reaction that provides a versatile entry point to this important class of heterocycles.

Significance of Sulfonyl Fluorides in Chemical Synthesis and Derivatization

Sulfonyl fluorides have risen to prominence in recent years, largely due to their unique reactivity profile, which balances stability with a latent capacity for reaction. rhhz.net This has made them particularly valuable in the field of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. Specifically, sulfonyl fluorides are key players in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a next-generation click reaction. sigmaaldrich.com

The SuFEx reaction allows for the formation of robust covalent bonds between a sulfonyl fluoride and a nucleophile, such as an amine or a phenol. nih.gov This process is highly efficient and can be performed under mild conditions, making it suitable for the late-stage functionalization of complex molecules. The stability of the S-F bond in sulfonyl fluorides, compared to the more reactive S-Cl bond in sulfonyl chlorides, allows them to be carried through multi-step syntheses without undergoing premature reaction. This stability, coupled with their selective reactivity, has led to their use as covalent probes for identifying and studying the function of proteins.

Overview of Research Trajectories Pertaining to 2-Chloro-1,3-thiazole-5-sulfonyl Fluoride

While direct and extensive research specifically on this compound is still emerging, its structural components suggest several promising research directions. The presence of both a chloro-substituent on the thiazole ring and a sulfonyl fluoride group provides two orthogonal handles for chemical modification.

A primary research trajectory involves its use as a bifunctional linker in medicinal chemistry and drug discovery. The sulfonyl fluoride moiety can be employed in SuFEx reactions to covalently link the molecule to a biological target or to another molecular fragment. Simultaneously, the chloro group on the thiazole ring can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce additional complexity and diversity. This dual reactivity would allow for the construction of libraries of novel compounds for screening against various diseases.

Another area of investigation is the development of novel synthetic methodologies. Research is likely to focus on optimizing the synthesis of this compound itself, potentially from readily available precursors like 2-chlorothiazole (B1198822). Furthermore, the exploration of its reactivity profile with a wide range of nucleophiles and under various catalytic conditions will be crucial to unlocking its full potential as a synthetic building block. The development of new materials, such as polymers and functional coatings, could also be a fruitful avenue of research, leveraging the robust nature of the bonds formed via SuFEx chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3-thiazole-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClFNO2S2/c4-3-6-1-2(9-3)10(5,7)8/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWVYDSDNDFNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClFNO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 1,3 Thiazole 5 Sulfonyl Fluoride

Precursor Synthesis and Functionalization Strategies

The assembly of the target molecule begins with the synthesis of a suitable 2-chloro-1,3-thiazole precursor, which is then functionalized to introduce the required sulfonyl moiety at the 5-position.

Synthesis of 2-Chloro-1,3-thiazole Precursors

A key intermediate in the synthesis of various substituted thiazoles is 2-chloro-5-chloromethyl-1,3-thiazole. google.compatsnap.comgoogleapis.comgoogle.com One common industrial method for its preparation involves the reaction of allyl isothiocyanate with a chlorinating agent. google.com In this process, allyl isothiocyanate is treated with a chlorinating agent, such as chlorine or sulfuryl chloride, in an inert solvent at temperatures ranging from -40°C to +30°C. google.com This is followed by the addition of an oxidizing agent to the reaction mixture. google.com

Another approach to 2-chloro-1,3-thiazole precursors starts from 1,3-dichloropropene. googleapis.com This can be reacted with a thiocyanate (B1210189) salt, such as sodium thiocyanate, to form 3-chloro-1-thiocyanato-2-propene. googleapis.com This intermediate can then be isomerized and cyclized in the presence of a chlorinating agent to yield 2-chloro-5-chloromethyl-1,3-thiazole. googleapis.com

Furthermore, 2-amino-5-chloromethyl-1,3-thiazole can serve as a precursor, which can be converted to 2-chloro-5-chloromethyl-1,3-thiazole via a Sandmeyer-type diazotization reaction. google.com

A plausible, though less direct, precursor for the title compound is 2-chlorothiazole (B1198822) itself. nih.gov The synthesis of 2-chlorothiazole can be achieved through various means, often involving the cyclization of appropriate precursors followed by chlorination.

Introduction of the Sulfonyl Moiety

With a suitable 2-chloro-1,3-thiazole precursor in hand, the next critical step is the introduction of a sulfonyl group at the 5-position of the thiazole (B1198619) ring.

A potential strategy for this transformation involves a halogen-metal exchange reaction. wikipedia.orgimperial.ac.ukias.ac.inresearcher.life This would first require the synthesis of a 5-halo-2-chloro-1,3-thiazole, for example, 2-chloro-5-bromo-1,3-thiazole. This bromo derivative could then undergo a halogen-metal exchange with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a 2-chloro-1,3-thiazol-5-yllithium species. Quenching this organometallic intermediate with sulfur dioxide (SO2), followed by oxidative workup with an agent like N-chlorosuccinimide (NCS), would yield the corresponding 2-chloro-1,3-thiazole-5-sulfonyl chloride.

Alternatively, direct C-H sulfonylation of 2-chlorothiazole at the 5-position presents a more atom-economical approach. rsc.org While challenging due to the potential for multiple reactive sites on the thiazole ring, recent advancements in C-H activation and sulfonylation methodologies could offer a viable route. rsc.org These methods often employ a sulfur dioxide surrogate, such as DABCO·(SO2)2, in the presence of a suitable catalyst. rsc.org

Fluorination Techniques for Sulfonyl Groups

The final key transformation in the synthesis of 2-chloro-1,3-thiazole-5-sulfonyl fluoride (B91410) is the conversion of the sulfonyl group into a sulfonyl fluoride. This is typically achieved from a sulfonyl chloride or a sulfonic acid intermediate.

Direct Fluorination Protocols

While less common for the synthesis of sulfonyl fluorides from their corresponding sulfonyl chlorides, direct fluorination methods using elemental fluorine are generally avoided due to their high reactivity and lack of selectivity.

Conversion of Sulfonic Acids or Sulfonyl Chlorides to Sulfonyl Fluorides

The most established and widely used method for preparing sulfonyl fluorides is the halogen exchange reaction of the corresponding sulfonyl chlorides with a fluoride source. researchgate.netd-nb.infonih.govorganic-chemistry.orgresearchgate.net A variety of fluoride reagents can be employed for this transformation.

One common method involves the use of potassium fluoride (KF) or potassium bifluoride (KHF2). nih.govorganic-chemistry.org The reaction is often carried out in a suitable solvent, and the use of a phase-transfer catalyst can enhance the reaction rate and yield. nih.gov

Table 1: Reagents for the Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides

Reagent Conditions Reference
KF MeCN, 60 °C, 2 h researchgate.net
KHF2 MeCN/Acetone nih.gov
Pyry-BF4, MgCl2, KF MeCN, 60 °C, 2 h d-nb.info
SO2F2 Mild conditions researchgate.net

Another approach involves the conversion of sulfonic acids to sulfonyl fluorides. nih.gov This can be achieved in a one-pot, two-step procedure where the sulfonic acid is first converted to the sulfonyl chloride in situ using a chlorinating agent like cyanuric chloride, followed by the addition of a fluoride source such as KHF2. nih.gov The use of a catalyst, for instance, tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids or tetra-n-butylammonium bromide (TBAB) for sulfonate salts, can facilitate this transformation. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-chloro-1,3-thiazole-5-sulfonyl fluoride. Key parameters that can be adjusted include the choice of reagents, solvents, temperature, and reaction time for each synthetic step.

In the synthesis of the 2-chloro-1,3-thiazole precursor, the choice of chlorinating and oxidizing agents, as well as their stoichiometry, can significantly impact the outcome. google.com The reaction temperature is also a critical factor to control, with lower temperatures often favored to minimize side reactions. google.com

For the introduction of the sulfonyl moiety via halogen-metal exchange, the choice of organolithium reagent and the reaction temperature are paramount to ensure selective metalation at the desired position and to prevent decomposition of the thermally sensitive organometallic intermediate. wikipedia.orgimperial.ac.uk

In the final fluorination step, the selection of the fluoride source and the reaction conditions can influence the efficiency of the halogen exchange. For instance, in the conversion of sulfonamides to sulfonyl fluorides, the amounts of reagents such as Pyry-BF4 and MgCl2, as well as the temperature, have been shown to be critical for achieving high yields. d-nb.info The table below summarizes some optimized conditions for the formation of sulfonyl fluorides from sulfonamides.

Table 2: Optimization of Sulfonyl Fluoride Formation from Sulfonamides

Entry Reagent 1 (equiv.) MgCl2 (equiv.) KF (equiv.) Temperature (°C) Yield (%) Reference
1 1.5 1.5 6.0 60 High d-nb.info
2 2.0 2.0 - 100 Moderate d-nb.info

By systematically varying these parameters, a robust and efficient synthesis of this compound can be developed.

Solvent Effects on Reaction Efficacy

The choice of solvent is critical in the synthesis of sulfonyl fluorides from sulfonyl chlorides as it influences the solubility of reagents, reaction rate, and temperature control. Polar aprotic solvents are generally preferred for this type of nucleophilic substitution.

SolventRationale for UsePotential Effects on Efficacy
Acetonitrile (B52724) (MeCN)A common solvent for this transformation, it effectively dissolves the organic substrate and, with the aid of a phase-transfer catalyst, can facilitate the reaction with the fluoride salt. nih.gov Its relatively high boiling point allows for heating to drive the reaction to completion.
Dimethylformamide (DMF)Its high polarity can enhance the solubility of inorganic fluoride salts, potentially increasing the reaction rate. However, it can also be prone to decomposition at higher temperatures. nih.gov
SulfolaneA highly polar and thermally stable solvent, it can be effective for reactions requiring high temperatures to proceed.

The use of a phase-transfer catalyst, such as 18-crown-6-ether, is often beneficial, particularly in solvents like acetonitrile, to enhance the solubility and reactivity of the fluoride salt. nih.gov

Temperature and Pressure Influences on Synthesis

Temperature is a key parameter in the synthesis of this compound. The halogen exchange reaction on a sulfonyl chloride often requires elevated temperatures to overcome the activation energy of the substitution. Reaction temperatures can range from ambient temperature to the reflux temperature of the chosen solvent. For instance, some transformations of sulfonamides to sulfonyl fluorides are conducted at temperatures between 60°C and 100°C. researchgate.net

Pressure is not typically a critical parameter for this liquid-phase reaction under standard conditions. The synthesis is generally carried out at atmospheric pressure.

Catalyst Systems for Improved Synthetic Pathways

While the direct conversion of 2-chloro-1,3-thiazole-5-sulfonyl chloride to its fluoride counterpart may not always necessitate a catalyst, related synthetic strategies for sulfonyl fluorides employ various catalytic systems to improve efficiency and yield.

One notable catalytic approach in the broader synthesis of sulfonyl fluorides involves the use of a phase-transfer catalyst, as mentioned earlier. These catalysts, such as tetra-n-butylammonium bromide (TBAB) or tetramethylammonium chloride (TMAC), are instrumental in one-pot syntheses from sulfonic acids. nih.gov They facilitate the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs.

For syntheses starting from precursors other than the sulfonyl chloride, more complex catalytic systems are employed. For example, palladium-catalyzed reactions have been developed for the insertion of sulfur dioxide into aryl halides to form sulfonyl fluorides. organic-chemistry.org Similarly, copper-catalyzed fluorosulfonylation of arenediazonium salts represents another advanced catalytic method. organic-chemistry.org While not directly applied to this compound in documented literature, these methods highlight the potential for catalyst-driven syntheses in this area of chemistry.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. The focus is on reducing waste, using less hazardous materials, and improving energy efficiency.

Solvent-Free Synthetic Methodologies

While the synthesis of this compound typically employs a solvent, there is a growing interest in solvent-free reactions to reduce environmental impact. In the broader context of thiazole synthesis, some methods have been developed that proceed without a solvent, often with microwave irradiation to provide the necessary energy for the reaction. organic-chemistry.org For the conversion of the sulfonyl chloride to the sulfonyl fluoride, a solvent-free approach could potentially be developed using a molten salt phase or by grinding the reactants together, although this is not yet a standard method.

Use of Sustainable Reagents

The sustainability of a synthesis is heavily dependent on the reagents used. In the context of producing this compound, a key consideration is the fluorinating agent. Potassium fluoride is an abundant and relatively benign salt.

Recent advancements in the synthesis of sulfonyl fluorides have explored the use of more sustainable starting materials. For example, methods have been developed for the electrochemical oxidative coupling of thiols and potassium fluoride, which can be a greener alternative to traditional methods that use harsh oxidants and chlorinating agents. nih.gov Another approach involves the direct conversion of thiols to sulfonyl chlorides using a combination of hydrogen peroxide and thionyl chloride, which is considered a more environmentally friendly method. organic-chemistry.org

A recent breakthrough has demonstrated the synthesis of sulfonyl fluorides from thiols and disulfides using a specific reagent (SHC5®) and potassium fluoride, which is highlighted as a green process with non-toxic byproducts.

Atom Economy Considerations in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

In the primary synthesis route for this compound from its sulfonyl chloride, the atom economy is inherently high. The main transformation is a simple substitution of a chlorine atom with a fluorine atom.

Reaction: R-SO₂Cl + KF → R-SO₂F + KCl (where R = 2-chloro-1,3-thiazol-5-yl)

In this reaction, the majority of the atoms from the reactants are incorporated into the desired product and a simple salt byproduct.

Reactivity and Reaction Mechanisms of 2 Chloro 1,3 Thiazole 5 Sulfonyl Fluoride

Nucleophilic Aromatic Substitution at the Thiazole (B1198619) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound, primarily involving the displacement of the chloride atom at the C-2 position. The feasibility and rate of this reaction are significantly influenced by the inherent electronic structure of the thiazole ring and the powerful activating effect of the C-5 sulfonyl fluoride (B91410) substituent.

The C-2 position of the thiazole ring is inherently electrophilic due to the adjacent nitrogen and sulfur atoms. The nitrogen atom, being highly electronegative, withdraws electron density from the ring, making the carbon atoms susceptible to nucleophilic attack. This effect is particularly pronounced at the C-2 and C-4 positions. In 2-chloro-1,3-thiazole-5-sulfonyl fluoride, the chlorine atom at the C-2 position serves as a competent leaving group, facilitating SNAr reactions.

The mechanism of SNAr on such heteroaromatic systems typically proceeds through a two-step addition-elimination process. youtube.com A nucleophile attacks the electron-deficient C-2 carbon, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. libretexts.org Aromaticity is disrupted in this intermediate state. The subsequent elimination of the chloride ion restores the aromaticity of the thiazole ring, yielding the substituted product. youtube.comlibretexts.org Reactions with various nucleophiles, such as amines and thiols, are common for chloro-substituted nitrogen heterocycles like chloropyridines and chloroazines, suggesting a similar reactivity profile for this compound. youtube.comnih.govchemrxiv.org

The reactivity of the C-2 position is dramatically enhanced by the presence of the sulfonyl fluoride (-SO₂F) group at the C-5 position. The -SO₂F group is a powerful electron-withdrawing group, which further depletes the electron density of the thiazole ring. This inductive and mesomeric withdrawal of electron density significantly increases the electrophilicity of the C-2 carbon, making it more susceptible to nucleophilic attack.

Furthermore, the electron-withdrawing substituent stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction. libretexts.org This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. nih.gov Therefore, this compound is expected to be highly reactive towards nucleophiles at the C-2 position, even more so than simple 2-chlorothiazole (B1198822).

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Position

NucleophileReagentExpected ProductReaction Conditions
AmineR-NH₂2-Amino-1,3-thiazole-5-sulfonyl fluoride derivativeBase (e.g., K₂CO₃, Et₃N), Polar solvent (e.g., DMF, MeCN), Elevated temperature
ThiolR-SH2-Thio-1,3-thiazole-5-sulfonyl fluoride derivativeBase (e.g., NaH, K₂CO₃), Aprotic solvent (e.g., THF, DMF)
AlkoxideR-O⁻2-Alkoxy-1,3-thiazole-5-sulfonyl fluoride derivativeGenerated in situ from alcohol (R-OH) and a strong base (e.g., NaH)
Hydroxide (B78521)OH⁻2-Hydroxy-1,3-thiazole-5-sulfonyl fluorideAqueous base (e.g., NaOH, KOH), Heat

Reactions Involving the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group (-SO₂F) is a highly versatile functional group, renowned for its unique balance of stability and reactivity. While generally stable under many conditions, including resistance to reduction and thermolysis, the sulfur(VI)-fluorine bond can be selectively activated to react with a wide range of nucleophiles. nih.govsigmaaldrich.comwesleyan.edu This reactivity forms the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

The sulfur atom in the sulfonyl fluoride group is highly electrophilic and can undergo nucleophilic substitution. The S(VI)-F bond, while strong, can be controllably activated, allowing the fluoride ion to act as a leaving group. nih.gov This exchange reaction occurs readily with various nucleophiles, particularly O- and N-centered nucleophiles. ccspublishing.org.cn

Common nucleophiles that react with sulfonyl fluorides include:

Amines (Primary and Secondary): React to form stable sulfonamides.

Phenols and Alcohols: React to form sulfonate esters.

Amino Acid Residues: Sulfonyl fluorides are known to covalently modify specific amino acid residues within proteins, such as serine, threonine, lysine (B10760008), and tyrosine, making them valuable as chemical biology probes. acs.orgnih.govnih.gov

The reaction often requires specific conditions, such as the presence of a base or a catalyst, to proceed efficiently. nih.gov

The synthesis of sulfonamides and sulfonates from sulfonyl fluorides is a cornerstone of their application in medicinal chemistry and materials science. nih.gov

Sulfonamide Formation: The reaction of this compound with primary or secondary amines yields the corresponding 2-chloro-1,3-thiazole-5-sulfonamides. This transformation can be promoted by organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) or catalyzed by Lewis acids such as calcium triflimide [Ca(NTf₂)₂]. nih.govtheballlab.com The use of silylated amines (R₃Si-NR'₂) can also drive the reaction forward, forming a strong Si-F bond as a byproduct. nih.gov

Sulfonate Formation: The reaction with alcohols or phenols, typically in the presence of a base like cesium carbonate (Cs₂CO₃) or an organocatalyst like an N-heterocyclic carbene (NHC), leads to the formation of sulfonate esters. acs.orgchemrxiv.org These reactions are often high-yielding and tolerant of a wide range of functional groups.

The sulfonyl fluoride group is a premier example of a "SuFExable" hub, making this compound a valuable building block for click chemistry. nih.govwesleyan.edu SuFEx, or Sulfur(VI) Fluoride Exchange, is a powerful class of click reactions used for the rapid and reliable assembly of functional molecules. nih.govresearchgate.net

Key characteristics of SuFEx reactions include:

High Stability and Specific Reactivity: The S(VI)-F bond is exceptionally stable to many chemical environments but can be activated for reaction under specific, often mild, conditions. sigmaaldrich.comnih.gov

Metal-Free Conditions: SuFEx reactions are typically performed without metal catalysts, which is a significant advantage for applications in biological systems. nih.govccspublishing.org.cn

Diverse Connections: The reaction forges robust S-N or S-O bonds, creating sulfonamides and sulfonates, respectively. ccspublishing.org.cn

Catalysis: The exchange is often accelerated by catalysts such as organic bases (e.g., DBU, TBD), Lewis bases, or bifluoride salts. nih.govresearchgate.net Recent advancements have also demonstrated the effectiveness of N-heterocyclic carbenes (NHCs) in catalyzing SuFEx reactions with alcohols and amines. acs.org

The dual functionality of this compound allows for orthogonal chemical strategies. One could first perform a SuFEx reaction at the sulfonyl fluoride moiety and then a nucleophilic aromatic substitution at the C-2 position, or vice versa, enabling the modular construction of complex molecules.

Table 2: Representative Reactions at the Sulfonyl Fluoride Moiety (SuFEx)

Nucleophile TypeReagentProduct ClassTypical Catalysts/Conditions
Primary AmineR-NH₂N-Substituted SulfonamideCa(NTf₂)₂/DABCO, rt; or Base (e.g., DBU), Heat
Secondary AmineR₂NHN,N-Disubstituted SulfonamideCa(NTf₂)₂/DABCO, rt; or Base (e.g., DBU), Heat
PhenolAr-OHAryl Sulfonate EsterBase (e.g., Cs₂CO₃), MeCN, Heat; or NHC catalyst
AlcoholR-OHAlkyl Sulfonate EsterBase (e.g., DBU), Heat; or NHC catalyst
Silyl EtherR-OSiMe₃Sulfonate EsterSilicon-activating agent (e.g., fluoride source)

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the thiazole ring is a challenging transformation due to the inherent electron-deficient nature of the ring. However, the outcome of such reactions is critically dependent on the directing effects of the existing substituents.

The regioselectivity of electrophilic substitution on this compound is determined by the combined influence of the 2-chloro and 5-sulfonyl fluoride groups.

2-Chloro Group: The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect (-I effect). However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect). In the context of the thiazole ring, this would direct incoming electrophiles to the C4 and C5 positions. Given that the C5 position is already substituted, the directing influence of the chlorine would primarily favor substitution at the C4 position.

5-Sulfonyl Fluoride Group: The sulfonyl fluoride group (-SO2F) is a strongly deactivating and meta-directing group. Its powerful electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the thiazole ring, making electrophilic attack more difficult. On a typical aromatic ring, it would direct incoming electrophiles to the positions meta to itself. In the this compound molecule, the position meta to the sulfonyl fluoride group is the C4 position.

Considering these competing effects, both substituents direct the electrophile to the C4 position. Therefore, it is anticipated that any successful electrophilic aromatic substitution on this compound would occur regioselectively at the C4 position. However, the strongly deactivating nature of both substituents, particularly the sulfonyl fluoride group, suggests that forcing reaction conditions would be necessary to achieve such a transformation.

General reactivity trends for electrophilic substitution on thiazole rings indicate that the C5 position is the most susceptible to attack. researchgate.netrsc.orgnih.gov This preference is enhanced by the presence of electron-donating groups at the C2 position. researchgate.net In the case of this compound, the presence of an electron-withdrawing chloro group at C2 and a strongly deactivating sulfonyl fluoride at C5 makes electrophilic substitution a challenging prospect.

Metal-Catalyzed Transformations

The presence of a carbon-chlorine bond in this compound opens up possibilities for a variety of metal-catalyzed transformations, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The C2-Cl bond of the thiazole ring is a prime site for transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are widely employed for such transformations. monash.eduresearchgate.net

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the C2 position. The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with various phosphine (B1218219) ligands being commonly used. nih.govresearchgate.netnih.govvirginia.edu

Heck-Mizoroki Coupling: The Heck reaction could be utilized to introduce an alkenyl group at the C2 position by reacting this compound with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This powerful method would allow for the formation of a carbon-nitrogen bond at the C2 position by coupling this compound with an amine in the presence of a palladium catalyst and a suitable base. mdpi.commdpi.comnih.govresearchgate.net This would provide access to 2-amino-1,3-thiazole-5-sulfonyl fluoride derivatives.

Sonogashira Coupling: This reaction would enable the introduction of an alkynyl group at the C2 position through the coupling of this compound with a terminal alkyne, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst.

The general conditions for these cross-coupling reactions on similar chlorothiazole substrates are summarized in the table below.

Cross-Coupling ReactionCoupling PartnerTypical Catalyst SystemGeneral Reaction ConditionsProduct Type
Suzuki-MiyauraAr-B(OH)2 / Ar-B(OR)2Pd(0) catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3, K3PO4)Inert solvent (e.g., Toluene, Dioxane), Heat2-Aryl-1,3-thiazole-5-sulfonyl fluoride
Heck-MizorokiAlkene (e.g., Styrene, Acrylate)Pd(0) or Pd(II) catalyst + Base (e.g., Et3N, K2CO3)Polar aprotic solvent (e.g., DMF, NMP), Heat2-Alkenyl-1,3-thiazole-5-sulfonyl fluoride
Buchwald-Hartwig AminationAmine (R-NH2)Pd(0) catalyst + Phosphine ligand (e.g., BINAP, XPhos) + Base (e.g., NaOtBu, Cs2CO3)Inert solvent (e.g., Toluene, Dioxane), Heat2-Amino-1,3-thiazole-5-sulfonyl fluoride
SonogashiraTerminal AlkynePd(0) catalyst + Cu(I) co-catalyst (e.g., CuI) + Base (e.g., Et3N)Inert solvent (e.g., THF, DMF)2-Alkynyl-1,3-thiazole-5-sulfonyl fluoride

Beyond the well-established cross-coupling reactions, other transition metal-mediated transformations could potentially be applied to this compound. These reactions often offer alternative pathways to functionalized thiazole derivatives. For instance, nickel-catalyzed cross-coupling reactions can sometimes be advantageous for less reactive aryl chlorides.

Radical Reactions and Their Mechanisms

Radical reactions offer a complementary approach to the functionalization of heterocyclic systems. For this compound, radical reactions could potentially occur at the C4-H position or involve the substituents under specific conditions.

Radical bromination of thiazole derivatives has been reported, suggesting that a similar reaction could be initiated on the C4 position of the target molecule using radical initiators such as AIBN (azobisisobutyronitrile) and a bromine source like N-bromosuccinimide (NBS). lookchem.comresearchgate.net The mechanism would involve the abstraction of the C4-hydrogen atom by a bromine radical to form a thiazolyl radical, which then reacts with a bromine source to yield the 4-bromo-2-chloro-1,3-thiazole-5-sulfonyl fluoride.

Mechanistic Elucidation Studies

The precise reactivity and reaction mechanisms of this compound have not been extensively reported in the literature. However, mechanistic elucidation for related systems can provide valuable insights.

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like this compound. researchgate.netrsc.org Such studies could be used to:

Calculate the electron density at each position of the thiazole ring to predict the most likely sites for electrophilic and nucleophilic attack.

Model the transition states of potential reactions to determine activation energies and predict the most favorable reaction pathways.

Analyze the directing effects of the chloro and sulfonyl fluoride substituents on the regioselectivity of electrophilic substitution.

Experimental mechanistic studies for cross-coupling reactions involving this compound would likely involve the investigation of the catalytic cycle. This could include the isolation and characterization of intermediates, such as the oxidative addition product of the palladium catalyst to the C-Cl bond, and kinetic studies to determine the rate-determining step of the reaction. For radical reactions, the use of radical traps or clock experiments could help to confirm the presence of radical intermediates. google.com

Spectroscopic Analysis of Reaction Intermediates

Direct spectroscopic observation of reaction intermediates of this compound is challenging due to their typically short lifetimes. However, techniques such as stopped-flow spectroscopy and low-temperature NMR could potentially be employed to detect and characterize transient species.

In analogous reactions of aryl sulfonyl fluorides, the formation of a pentacoordinate intermediate or a transition state preceding the displacement of the fluoride ion is proposed. Spectroscopic evidence for such intermediates is often indirect. For instance, in the reaction with nucleophiles, changes in the infrared (IR) stretching frequencies of the S=O bonds could indicate the formation of a transient species. The S=O stretching bands in the starting sulfonyl fluoride would be expected to shift to lower wavenumbers in the intermediate as electron density from the nucleophile is transferred to the sulfur atom, weakening the S=O bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for monitoring the progress of reactions involving sulfonyl fluorides. The chemical shift of the fluorine atom in this compound would be expected to change significantly upon reaction, and the disappearance of this signal can be correlated with the formation of the product. While direct observation of an intermediate's ¹⁹F NMR signal might not be feasible, changes in the line broadening of the starting material's signal could suggest a rapid equilibrium involving an intermediate.

Table 1: Postulated Spectroscopic Shifts for Reaction Intermediates of this compound

Spectroscopic TechniqueAnalyteExpected ObservationRationale
Infrared (IR) SpectroscopyPentacoordinate IntermediateShift of S=O stretching bands to lower wavenumbersWeakening of the S=O bonds due to electron donation from the nucleophile.
¹⁹F NMR SpectroscopyReaction MixtureDisappearance of the signal corresponding to the -SO₂F groupConversion of the sulfonyl fluoride to the product.
¹⁹F NMR SpectroscopyReaction MixtureLine broadening of the starting material signalIndication of a fast exchange process involving a transient intermediate.

Kinetic Studies of Reaction Pathways

Kinetic studies are crucial for elucidating the reaction mechanisms of this compound. The reactions are typically second-order, with the rate dependent on the concentrations of both the sulfonyl fluoride and the nucleophile. The rate of reaction is also highly sensitive to the nature of the nucleophile, the solvent, and the presence of any catalysts.

For instance, the reaction with primary and secondary amines to form the corresponding sulfonamides is a common transformation. The rate of this reaction would be expected to follow the general nucleophilicity trend of the amines. Steric hindrance on the amine nucleophile would likely decrease the reaction rate.

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, often utilizes a base or a catalyst to activate the sulfonyl fluoride or the nucleophile. acs.org In the context of this compound, a base could deprotonate a protic nucleophile (e.g., an alcohol or an amine), increasing its nucleophilicity and accelerating the reaction. Kinetic studies would involve monitoring the disappearance of the starting material or the appearance of the product over time, typically using techniques like HPLC, GC, or NMR spectroscopy. nih.gov

Table 2: Factors Influencing the Reaction Kinetics of this compound

FactorInfluence on Reaction RateExplanation
Nucleophile Strength Stronger nucleophiles lead to faster reactions.The rate-determining step involves nucleophilic attack on the sulfur atom.
Steric Hindrance Increased steric hindrance on the nucleophile or around the sulfonyl group decreases the reaction rate.Hinders the approach of the nucleophile to the electrophilic sulfur center.
Solvent Polarity Polar aprotic solvents can accelerate the reaction.Solvation of the transition state can influence the reaction rate.
Catalyst Presence of a suitable catalyst (e.g., a base) can significantly increase the reaction rate.Increases the nucleophilicity of the attacking species or activates the sulfonyl fluoride. acs.org

Computational Modeling of Reaction Mechanisms

Computational modeling, using methods such as Density Functional Theory (DFT), provides valuable insights into the reaction mechanisms of this compound at a molecular level. These studies can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of the reaction.

For the reaction with a nucleophile, computational models can help distinguish between different possible mechanisms, such as a concerted Sₙ2-like mechanism or a stepwise mechanism involving a distinct intermediate. The geometry of the transition state can be optimized, and the activation energy barrier can be calculated, which is directly related to the reaction rate.

Furthermore, computational studies can elucidate the role of the 2-chloro-1,3-thiazole ring in modulating the reactivity of the sulfonyl fluoride. The electron-withdrawing properties of the heterocyclic ring are expected to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Molecular orbital analysis, such as examining the Lowest Unoccupied Molecular Orbital (LUMO), can pinpoint the electrophilic site on the molecule. In the case of this compound, the LUMO is expected to be centered on the sulfur atom of the sulfonyl fluoride group.

Table 3: Computationally Derived Parameters for Mechanistic Insights

ParameterSignificance
Activation Energy (Eₐ) Determines the kinetic feasibility of a reaction pathway. A lower activation energy corresponds to a faster reaction.
Transition State Geometry Provides a snapshot of the molecular arrangement at the peak of the energy barrier, revealing the nature of bond breaking and bond formation.
Reaction Energy (ΔE) Indicates the thermodynamic favorability of the reaction. A negative value signifies an exothermic and favorable reaction.
LUMO (Lowest Unoccupied Molecular Orbital) Analysis Identifies the most electrophilic site in the molecule, which is the likely point of nucleophilic attack.

Computational and Theoretical Studies on 2 Chloro 1,3 Thiazole 5 Sulfonyl Fluoride

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For 2-chloro-1,3-thiazole-5-sulfonyl fluoride (B91410), computational methods provide a powerful lens through which to examine the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals offer critical insights into the molecule's electrophilic and nucleophilic behavior.

The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. In 2-chloro-1,3-thiazole-5-sulfonyl fluoride, the HOMO is expected to be predominantly localized on the thiazole (B1198619) ring, particularly on the sulfur and nitrogen atoms, which possess lone pairs of electrons. The chlorine atom also contributes to the HOMO.

The LUMO, conversely, is the orbital that is most likely to accept electrons, indicating the sites susceptible to nucleophilic attack. For this compound, the LUMO is anticipated to be centered on the sulfonyl fluoride group (-SO₂F) and the C5 carbon of the thiazole ring to which it is attached. The highly electronegative oxygen and fluorine atoms create a significant electron deficiency at the sulfur atom, making it a prime electrophilic center.

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and reactive. Theoretical calculations would provide a quantitative value for this gap, allowing for comparison with related heterocyclic sulfonyl fluorides.

Table 1: Predicted Frontier Molecular Orbital Characteristics

Orbital Predicted Primary Localization Implied Reactivity
HOMO Thiazole ring (S, N atoms), Cl atom Nucleophilic character, sites of oxidation
LUMO Sulfonyl group (S atom), C5 of thiazole Electrophilic character, sites of nucleophilic attack

The distribution of electron density within this compound is highly non-uniform due to the presence of several electronegative atoms (N, Cl, O, F). This charge distribution can be quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis and visualized using an electrostatic potential (ESP) map.

An ESP map illustrates the electrostatic potential on the van der Waals surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the ESP map would reveal distinct features:

Negative Potential: The most intense negative potential is expected around the two oxygen atoms of the sulfonyl group, a consequence of their high electronegativity and lone pairs. The nitrogen atom in the thiazole ring would also exhibit a region of negative potential.

Positive Potential: A significant region of positive potential (a "σ-hole") is anticipated on the sulfur atom of the sulfonyl group, making it a highly electrophilic center. nih.gov This positive character is a key feature of sulfonyl fluorides and is central to their reactivity, for instance in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.gov The hydrogen atom on the thiazole ring (if present at C4) would also show a positive potential. The chlorine atom can also exhibit a region of positive potential, known as a σ-hole, which can participate in halogen bonding. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves studying the molecule's various spatial arrangements (conformers) that arise from rotation around its single bonds. The primary bond of interest for conformational freedom is the C5-S bond connecting the thiazole ring to the sulfonyl fluoride group.

Computational modeling, likely using methods such as Density Functional Theory (DFT), would identify the global minimum energy conformation. This lowest-energy structure is the most populated and thus most representative conformation of the molecule under normal conditions. The analysis would also identify any other local energy minima, which may be accessible at higher temperatures. The relative energies of these conformers and the rotational barriers between them are critical for understanding the molecule's flexibility and how its shape influences its interactions with other molecules. For a related compound, 2-chloro-5-(chloromethyl)thiazole, studies have shown that the thiazole ring is planar, and the exocyclic groups have specific orientations relative to this plane. researchgate.net

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to aid in the identification and characterization of a compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹³C, ¹H, ¹⁵N, and ¹⁹F nuclei. These predictions are based on calculating the magnetic shielding tensor for each nucleus in the molecule's computed equilibrium geometry. The predicted shifts for this compound would reflect its electronic environment. For instance, the C5 carbon, being attached to the electron-withdrawing sulfonyl group, would be expected to have a significantly downfield ¹³C chemical shift compared to other carbons in the ring. The ¹⁹F NMR chemical shift is a particularly important diagnostic for sulfonyl fluorides.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands. For this molecule, strong characteristic absorption bands would be predicted for the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, typically found in the 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹ regions, respectively. The S-F bond stretch would also have a characteristic frequency.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations would yield the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths (intensities). The predicted transitions for this compound would likely correspond to π → π* and n → π* transitions within the heterocyclic system.

Table 3: Predicted Spectroscopic Data

Technique Predicted Key Feature Approximate Predicted Region
¹³C NMR C5 chemical shift Downfield (highly deshielded)
¹⁹F NMR Single resonance for -SO₂F Characteristic region for sulfonyl fluorides
IR Asymmetric & Symmetric SO₂ stretch 1400-1300 cm⁻¹ & 1200-1100 cm⁻¹

Reaction Mechanism Simulations and Transition State Identification

Computational modeling can elucidate the detailed pathways of chemical reactions involving this compound. A key reaction of interest would be its behavior as an electrophile in SuFEx-type reactions.

By simulating the approach of a nucleophile (e.g., a phenoxide or an amine) to the sulfur atom of the sulfonyl fluoride group, the entire reaction coordinate can be mapped. This involves locating the structures of the reactants, intermediates, transition states, and products. The transition state is of particular importance as it represents the highest energy point along the reaction pathway, and its structure reveals the geometry of the atoms at the moment of bond-making and bond-breaking.

The activation energy for the reaction can be calculated as the energy difference between the reactants and the transition state. This value provides a quantitative measure of the reaction's kinetic feasibility. Such simulations would likely confirm that the sulfur atom is the primary electrophilic center and would detail the mechanism of nucleophilic substitution at this center, proceeding through a trigonal bipyramidal transition state or intermediate.

Solvent Effects Modeling on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is well-suited for modeling how a solvent's polarity affects the conformational equilibrium, electronic structure, and spectroscopic properties of this compound. For example, in a polar solvent, conformations with a larger dipole moment would be stabilized. The HOMO-LUMO gap and reaction energy barriers can also be recalculated in the presence of the solvent continuum.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This method allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While more complex, this approach can provide a more accurate picture of the immediate solvation shell around the molecule and its role in a chemical reaction, for instance, by showing how solvent molecules might stabilize a charged transition state.

Modeling would likely show that the activation energy for reactions involving charged nucleophiles is lowered in polar solvents, which can stabilize the charge separation that often develops in the transition state.

Table 4: Compound Names Mentioned

Compound Name
This compound
2-chloro-5-(chloromethyl)thiazole
2-chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivates (excluding biological activity data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and a specific target property. While traditionally applied to predict biological activities, the QSAR framework is equally powerful for modeling and predicting non-biological endpoints, such as physicochemical properties or chemical reactivity. In the context of this compound and its derivatives, QSAR can be employed to understand how structural modifications influence these fundamental characteristics, providing valuable insights for materials science and synthetic chemistry.

The core principle of QSAR involves the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors are then used as independent variables in a statistical model to predict a property of interest.

Research Findings and Hypothetical Modeling

Research into thiazole derivatives has utilized various computational methods to build QSAR models. Studies on related thiazole series have successfully employed statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) to correlate molecular descriptors with specific endpoints. The descriptors used in these models often fall into several categories: electronic (e.g., HOMO/LUMO energies), topological, physicochemical (e.g., molar refractivity (MR), LogP), and geometric.

For a hypothetical QSAR study on derivatives of this compound, the first step would be to define a series of analogs with systematic structural variations. For instance, the chlorine atom at the 2-position or the hydrogen at the 4-position could be substituted with various functional groups.

The next step involves the calculation of relevant molecular descriptors for each derivative. Based on studies of other thiazole compounds, key descriptors could include:

Molar Refractivity (MR): A measure of the volume occupied by a molecule.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): Relates to the electron-accepting ability of a molecule.

A hypothetical model could be developed to predict a physicochemical property, such as the predicted octanol/water partition coefficient (XlogP), which is a measure of a compound's lipophilicity. Using a statistical method like MLR, a QSAR equation would take the general form:

Property = (c1 × Descriptor1) + (c2 × Descriptor2) + ... + Intercept

Where 'c' represents the coefficient for each descriptor. The statistical quality of such a model would be assessed using parameters like the squared correlation coefficient (R²) and the cross-validation coefficient (q² or R²cv). researchgate.net A robust model would then allow for the prediction of the target property for new, unsynthesized derivatives, guiding the design of compounds with desired physicochemical characteristics.

Illustrative Data for QSAR Modeling

The following table presents calculated physicochemical data for a small, hypothetical set of 2-substituted-1,3-thiazole-5-sulfonyl fluoride derivatives. This type of data would form the basis for building a QSAR model aimed at predicting a property like lipophilicity (XlogP) or molecular size, as indicated by the predicted Collision Cross Section (CCS).

Compound NameSubstituent at Position 2Molecular FormulaMonoisotopic Mass (Da)Predicted XlogPPredicted CCS ([M+H]+, Ų)
2-methyl-1,3-thiazole-5-sulfonyl fluoride-CH₃C₄H₄FNO₂S₂180.966751.5 uni.lu131.0 uni.lu
This compound-ClC₃HCl₂NO₂S₂218.08 (MW)N/AN/A
2-formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride-NHCHO (with -CH₃ at C4)C₅H₅FN₂O₃S₂223.972561.0 uni.lu141.5 uni.lu

This illustrative dataset highlights how structural changes (e.g., substituting a chloro group with a methyl or formamido group) directly impact calculated properties like mass, lipophilicity, and molecular shape. A QSAR model would quantify these relationships, enabling the prediction of properties for other derivatives.

Advanced Applications and Derivatization Strategies of 2 Chloro 1,3 Thiazole 5 Sulfonyl Fluoride

Utilization as a Versatile Synthetic Building Block

The reactivity of the sulfonyl fluoride (B91410) and the chloro-substituent on the thiazole (B1198619) ring makes 2-chloro-1,3-thiazole-5-sulfonyl fluoride a highly valuable precursor in organic synthesis. These functional groups allow for selective and sequential reactions, enabling the construction of diverse and complex molecular frameworks.

Synthesis of Complex Heterocyclic Systems

The this compound moiety can serve as a foundation for the synthesis of more elaborate heterocyclic systems. The sulfonyl fluoride group is a key functional handle that can undergo nucleophilic substitution with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This reactivity allows for the introduction of diverse substituents and the formation of new ring systems. For instance, reaction with bifunctional nucleophiles can lead to the formation of fused heterocyclic structures.

Furthermore, the chloro group at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution or can participate in cross-coupling reactions, such as Suzuki or Stille couplings. This dual reactivity enables the stepwise and controlled elaboration of the thiazole core, leading to the synthesis of novel polycyclic and multi-substituted heterocyclic compounds. The synthesis of 2H-thiazolo[4,5-d] bldpharm.comnih.govtriazole systems, for example, highlights the utility of functionalized thiazoles in creating novel fused heteroaromatic scaffolds. google.commdpi.comenamine.net

Construction of Diverse Molecular Scaffolds

The ability to selectively functionalize both the sulfonyl fluoride and the chloro group of this compound provides access to a wide array of molecular scaffolds. The sulfonyl fluoride group can act as a covalent warhead, reacting with specific amino acid residues in proteins, making it a valuable tool in chemical biology for the development of covalent inhibitors and probes. enamine.net This property is particularly useful in designing molecules for targeted therapeutic intervention.

The derivatization of the chloro-substituent, often through metal-catalyzed cross-coupling reactions, allows for the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space accessible from this starting material. This versatility enables the creation of libraries of compounds with diverse structural motifs, which can be screened for various biological activities. The development of diverse thiazole libraries through methods like iridium-catalyzed ylide insertion showcases the importance of thiazole scaffolds in medicinal chemistry. scbt.com

Role in the Synthesis of Potential Agrochemical Intermediates

The thiazole ring is a common feature in many commercial agrochemicals, and the unique substitution pattern of this compound makes it an attractive intermediate for the development of new crop protection agents.

Derivatization for Herbicide Development Research

The introduction of a sulfonylurea or a related moiety is a well-established strategy in herbicide design. The sulfonyl fluoride group of this compound can be readily converted to a sulfonamide, which is a key component of many sulfonylurea herbicides. By reacting the sulfonyl fluoride with an appropriate amine, followed by reaction with a heterocyclic isocyanate, novel sulfonylurea herbicides can be synthesized. The presence of the chloro-substituted thiazole ring can influence the biological activity and selectivity of the resulting herbicide. The introduction of fluorine atoms into herbicide structures has been shown to significantly alter their properties, and the fluorine in the sulfonyl fluoride group could play a similar role. researchgate.net

Exploration in Fungicide and Insecticide Precursors

Thiazole-containing compounds have demonstrated significant potential as fungicides and insecticides. For example, 2-chloro-5-chloromethyl-1,3-thiazole is a known intermediate in the manufacture of pesticides. nih.govchemodex.comgoogle.com By analogy, this compound can serve as a precursor for novel fungicides and insecticides.

The sulfonyl fluoride can be derivatized to sulfonamides or sulfonate esters, which may themselves exhibit fungicidal or insecticidal properties or serve as intermediates for further elaboration. For instance, the synthesis of N-acyl-N-arylalaninates containing a thiazole moiety has been explored for fungicidal activity. mdpi.com Similarly, the reactivity of the chloro group allows for the introduction of other toxophoric groups, potentially leading to new classes of insecticides. Research into novel heterocyclic compounds with insecticidal activity often involves the functionalization of scaffolds like 1,3,4-thiadiazole, a related heterocycle. researchgate.net

Application as a Key Intermediate in Pharmaceutical Scaffold Synthesis Research

The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in a number of approved drugs. The synthetic versatility of this compound makes it a valuable tool for the synthesis of novel pharmaceutical scaffolds.

The sulfonyl fluoride group can be used to generate sulfonamides, a class of compounds with a broad range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory activities. The ability of sulfonyl fluorides to act as covalent modifiers of proteins is also of significant interest in drug discovery, allowing for the design of highly selective and potent enzyme inhibitors. enamine.net

Furthermore, the derivatization of the chloro-substituent through cross-coupling reactions allows for the synthesis of a wide variety of substituted thiazoles that can be evaluated as potential therapeutic agents. The synthesis of thiazole sulfonamide derivatives has been investigated for various biological activities. The combination of the thiazole core with the reactive sulfonyl fluoride group in this compound provides a powerful platform for the discovery of new drug candidates.

Precursor for Advanced Medicinal Chemistry Target Compounds

The this compound scaffold is a key starting material for the synthesis of a diverse range of medicinally relevant compounds. The thiazole ring itself is a well-established pharmacophore present in numerous FDA-approved drugs. fabad.org.trnih.gov The addition of the sulfonyl fluoride group provides a "warhead" for covalent inhibitors, a class of drugs gaining increasing attention for their potential to achieve high potency and prolonged duration of action. nih.govchimia.ch

Derivatives of this compound have shown significant promise in the development of anticancer agents. For instance, various 2,4-disubstituted thiazoles have been synthesized and evaluated for their antiproliferative activities. mdpi.comresearchgate.net The sulfonyl fluoride moiety is particularly effective in targeting the catalytic lysine (B10760008) residue within the ATP-binding site of protein kinases, which are often dysregulated in cancer. nih.govtdl.org Research has demonstrated the successful design of sulfonyl fluoride-based probes to target kinases such as PfCLK3, PI3K/mTOR, and EGFR. nih.govnih.govnih.gov

The general strategy involves the substitution of the chlorine atom at the 2-position of the thiazole ring with various amine-containing fragments to introduce diversity and modulate the compound's properties for specific biological targets. The sulfonyl fluoride group is often retained to act as a covalent binder to the target protein.

Table 1: Examples of Medicinally Relevant Compounds Derived from Thiazole Sulfonyl Scaffolds

Target ClassExample Scaffold/CompoundTherapeutic AreaKey Moieties
Kinase Inhibitors2,4-disubstituted thiazolesAnticancerThiazole, Sulfonyl fluoride
Serotonin Receptor AgonistsN1-arylsulfonyltryptaminesCNS DisordersThiazole, Sulfonamide
Tubulin Polymerization InhibitorsPhenyl-functionalized thiazolesAnticancerThiazole, Amino-carbonyl linker
Antimicrobial AgentsImidazolyl thiazole derivativesInfectious DiseasesThiazole, Imidazole

Development of Novel Linkers and Functional Groups

The reactivity of the sulfonyl fluoride group makes this compound an excellent platform for the development of novel linkers and functional groups, particularly through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netnih.gov SuFEx provides a reliable method for connecting molecular fragments, offering high yields and functional group tolerance. sigmaaldrich.com

The this compound can be utilized to create bifunctional linkers. The sulfonyl fluoride end can react with nucleophiles like phenols or amines to form stable sulfonate or sulfonamide bonds, while the chloro-substituent at the 2-position can be displaced by another functional group or used in cross-coupling reactions to attach to a molecule of interest. This "clickable" nature allows for the modular synthesis of complex molecules. chemrxiv.org

Furthermore, the thiazole ring itself can be part of a larger, functional linker system. For example, morpholine-thiazole hybrids have been developed as linkers in the synthesis of potential acetylcholinesterase inhibitors. benthamscience.com The ability to functionalize both the sulfonyl fluoride and the chloro position provides a high degree of control over the linker's length, rigidity, and chemical properties.

Material Science Applications (Excluding specific physical properties of the compound itself)

The versatility of the this compound extends beyond medicinal chemistry into the realm of material science, where it serves as a precursor for creating polymers and functional materials with unique properties.

Precursor for Polymer Monomers

Thiazole-containing polymers are of significant interest due to their electronic and photophysical properties. researchgate.net The this compound can be derivatized to create monomers suitable for polymerization. For instance, the chloro group can be substituted with a polymerizable group, such as a vinyl or acetylene (B1199291) moiety, through cross-coupling reactions.

The resulting thiazole-based monomers can then be polymerized to form conjugated polymers. These polymers have potential applications in organic electronics, such as in the active layer of polymer solar cells or as components of organic light-emitting diodes (OLEDs). researchgate.net The thiazole unit contributes to the polymer's electronic structure and can be tuned to achieve desired properties.

Development of Functional Materials Through Derivatization

Derivatization of this compound can lead to the creation of novel functional materials. For example, by reacting the sulfonyl fluoride with fluorescent dyes or other functional molecules, new materials with specific optical or sensory properties can be synthesized.

One area of application is in the development of smart films and chemosensors. Thiazolothiazole-based cross-linkers have been used to prepare highly fluorescent smart films that are sensitive to changes in pH and the presence of metal cations. researchgate.net The derivatization of the this compound scaffold could lead to similar materials with tailored sensitivities and responses.

Enzyme Inhibition Mechanism Research (Focus on molecular interaction, not clinical data)

The sulfonyl fluoride moiety of this compound is a powerful tool for investigating enzyme inhibition mechanisms, particularly for covalent inhibitors.

Target Enzyme Identification and Binding Site Analysis

Sulfonyl fluorides are known to form covalent bonds with nucleophilic amino acid residues in proteins, such as lysine, tyrosine, serine, and histidine. enamine.net This property makes derivatives of this compound excellent probes for identifying the binding sites of inhibitors on their target enzymes.

The general approach involves synthesizing a derivative of the compound that retains the sulfonyl fluoride "warhead" and then incubating it with the protein of interest. After covalent bond formation, the protein can be digested, and the modified peptide can be identified using mass spectrometry. nih.gov This allows for the precise pinpointing of the amino acid residue that the inhibitor binds to.

Molecular docking studies are often used in conjunction with experimental data to visualize and understand the binding interactions. nih.govmdpi.com These computational models can predict how the thiazole derivative fits into the enzyme's active site and which residues it is likely to interact with. For example, docking studies have been used to investigate the binding of thiazole derivatives to enzymes like l-glutamine: d-fructose-6-phosphate amidotransferase and various kinases. nih.govnih.gov This information is crucial for the rational design of more potent and selective inhibitors.

Structure-Activity Relationship Studies (SAR) with Derivates)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of the 2-chloro-1,3-thiazole scaffold, these studies have been instrumental in optimizing their therapeutic potential, particularly as antimicrobial agents.

Research has shown that modifications at various positions of the thiazole ring and its appendages can dramatically alter the biological efficacy of the resulting compounds. For instance, in a series of 2,5-disubstituted-4-thiazolidinones, the presence of both chloro and fluoro groups on a phenylimino moiety at the 2-position was found to have a marked influence on antibacterial activity. researchgate.net The strategic placement of these electron-withdrawing groups can enhance the interaction of the molecule with its biological target.

In broader studies of thiazole derivatives linked to other heterocyclic systems, several key SAR insights have emerged nih.govmdpi.com:

Substitution on Associated Rings: When thiazole is linked to a pyrazoline ring, the nature and position of substituents on the pyrazoline and any aryl groups attached to it are critical for antimicrobial potency. For example, some studies have shown that specific substitutions are responsible for antibacterial activity. mdpi.com

Nature of the Linker: The bridge connecting the thiazole ring to other pharmacophores plays a significant role. A methylene (B1212753) bridge to various thiol- and thioether-containing azoles has been shown to produce compounds with significant antibacterial and antifungal potential. nih.govmdpi.com

Aryl Substituents: The introduction of an additional aryl substituent in a thioether series linked to the thiazole core is often essential for activity. The nature of the substituent on this aryl ring, such as a small halogen like fluorine, can further modulate the antibacterial and antifungal strength. nih.gov

Polarity: In some cases, replacing a less polar group like a naphthyl group with a more polar moiety such as a 3,4-dimethoxyphenyl group has been shown to improve antimicrobial potential, suggesting that higher polarity can be a favorable characteristic in the design of new antimicrobial compounds. nih.gov

These studies underscore the importance of systematic derivatization to probe the chemical space around the core thiazole structure, leading to the identification of compounds with optimized activity profiles.

Table 1: SAR Insights for Thiazole Derivatives

Structural Modification Effect on Antimicrobial Activity Reference
Introduction of fluoro group to a 3-chlorophenylimino moiety Marked influence on antibacterial activity researchgate.net
Substitution on linked pyrazoline and 1,3-thiazole moieties Can be responsible for antibacterial activity mdpi.com
Addition of an aryl substituent in a thioether series Essential for antibacterial and antifungal activities nih.gov

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions

To gain a deeper understanding of the interactions between thiazole derivatives and their biological targets at the molecular level, researchers employ computational techniques such as molecular docking and molecular dynamics (MD) simulations. These methods provide valuable insights into the binding modes, affinities, and stability of enzyme-ligand complexes, guiding the rational design of more potent inhibitors.

For example, molecular docking studies have been used to investigate how new thiazole derivatives act as potential tubulin polymerization inhibitors. nih.gov These simulations can predict the binding energy and identify key amino acid residues in the target protein that interact with the ligand. In one such study, a urea (B33335) derivative showed a lower binding energy compared to other tested compounds, which correlated with its weaker tubulin inhibition activity. nih.gov

In the context of antimicrobial drug development, molecular docking and MD simulations have been applied to study the interactions of thiazole-containing compounds with bacterial enzymes. nih.govnih.gov These studies can reveal the stability of the ligand within the enzyme's active site. For instance, stable binding modes with low root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values in MD simulations are indicative of a stable and potentially effective inhibitor. nih.govnih.gov

Furthermore, thiazole-based conjugates have been investigated as potential inhibitors for targets relevant to viral diseases, such as those associated with SARS-CoV-2. nih.gov Molecular docking and dynamics simulations of thiazole-coumarin and thiazole-triazole conjugates have identified molecules that can effectively interact with the active sites of both the viral main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov The calculated free binding energies from these simulations help to rank the potential efficacy of the designed compounds, with more negative values suggesting stronger binding. nih.gov These computational findings offer a powerful tool for prioritizing synthetic efforts towards the most promising candidates. nih.gov

Table 2: Molecular Docking and Dynamics Simulation Findings for Thiazole Derivatives

Thiazole Derivative Type Target Enzyme/Protein Key Findings Reference
Amide and Urea Derivatives Tubulin Docking scores correlated with cytotoxic activity and tubulin inhibition. nih.gov
Thiazole-Schiff Bases Bacterial Enzymes Stable ligand-protein complexes observed through MD simulations (RMSD/RMSF values 0.5 Å - 2.5 Å). nih.gov
Thiazole-Coumarin/Triazole Conjugates SARS-CoV-2 Mpro and ACE2 Identified dual inhibitors with strong binding energies and stable interactions in MD simulations. nih.gov

Development of Fluorescent Probes and Chemical Sensors

The unique electronic properties of the thiazole ring and its derivatives make them excellent candidates for the development of fluorescent probes and chemical sensors. These tools are designed to detect and quantify specific ions or molecules through changes in their optical properties, such as fluorescence emission.

Researchers have successfully synthesized novel chemosensors based on the 2-(2′-hydroxyphenyl)-4-phenylthiazole scaffold for the selective detection of fluoride ions. researchgate.net The sensing mechanism of these probes often relies on the inhibition of an excited-state intramolecular proton transfer (ESIPT) process. researchgate.net In the absence of fluoride, the molecule exhibits ESIPT, leading to a large Stokes shift in its fluorescence spectrum. However, upon interaction with fluoride ions, the phenolic proton is deprotonated, which inhibits the ESIPT process. This interaction results in a noticeable red-shift in the UV-vis absorption spectrum and a change in the fluorescence emission, allowing for the ratiometric sensing of fluoride. researchgate.net Some sensor designs also lead to a visible color change upon interaction with fluoride, enabling colorimetric detection. researchgate.net

The versatility of the thiazole core is further demonstrated by its incorporation into more complex systems. Benzothiazole, a fused-ring system containing a thiazole, has been used to create fluorescent probes for detecting reactive oxygen species like hydrogen peroxide (H₂O₂). nih.gov In a similar vein, derivatives of 2,1,3-benzothiadiazole, which contains a thiadiazole ring, have been developed as selective colorimetric and fluorescent sensors for fluoride ions. researchgate.net These sensors often utilize hydrogen-bonding interactions to bind with the target anion, which in turn modulates the photophysical properties of the fluorophore. researchgate.net The development of such probes highlights the broad applicability of thiazole and related heterocyclic systems in the field of chemical sensing.

Table 3: Thiazole-Based Fluorescent Probes and Chemical Sensors

Probe Scaffold Target Analyte Sensing Mechanism Observable Change Reference
2-(2′-hydroxyphenyl)-4-phenylthiazole Fluoride ions (F⁻) Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) Red-shift in UV-vis absorption, change in fluorescence emission, color change researchgate.net
2,1,3-Benzothiadiazole derivatives Fluoride ions (F⁻) Hydrogen bonding and deprotonation, inhibiting ESIPT Colorimetric and fluorescent responses researchgate.net

Analytical Methodologies for Characterization and Quantification in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 2-chloro-1,3-thiazole-5-sulfonyl fluoride (B91410), providing insights into its atomic composition, connectivity, and the nature of its chemical bonds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS analysis of analogous sulfonyl fluorides, such as 6-chloro-2-nitropyridin-3-ylsulfonyl fluoride, has been reported with high accuracy. For instance, the calculated mass for C₆H₃ClFNO₄S (M+) was 238.9455, with the found mass being 238.9459, demonstrating the precision of this technique. rsc.org This level of accuracy allows for the unambiguous confirmation of the molecular formula and differentiation from compounds with similar nominal masses.

Table 1: Predicted m/z Values for 2-chloro-1,3-thiazole-5-sulfonyl fluoride Adducts This table presents theoretically calculated values as direct experimental data was not found in the search results.

Adduct Ion Predicted m/z
[M+H]⁺ 201.9200
[M+Na]⁺ 223.9019
[M+K]⁺ 239.8759
[M-H]⁻ 199.9044

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. By analyzing the spectra of various nuclei, the connectivity of atoms and the electronic environment of different parts of the molecule can be determined. Although specific spectral data for the target compound is not available, data from analogous sulfonyl fluorides provide a strong basis for predicting its NMR characteristics. rsc.orgrsc.org

¹H NMR: The proton NMR spectrum is expected to show a single resonance for the proton at the C4 position of the thiazole (B1198619) ring. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent sulfonyl fluoride and chloro groups.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the three carbon atoms in the thiazole ring. The chemical shifts would be indicative of their electronic environments, with the carbon atoms attached to the electronegative chlorine and sulfonyl fluoride groups appearing at lower fields.

¹⁹F NMR: The fluorine-19 NMR spectrum is a key diagnostic tool for confirming the presence of the sulfonyl fluoride group. A single resonance is expected, and its chemical shift and coupling to other nuclei, if any, would provide valuable structural information. For example, various arylsulfonyl fluorides exhibit ¹⁹F NMR signals in the range of δ 63-68 ppm. rsc.orgrsc.org

¹⁵N NMR: Nitrogen-15 NMR could provide information about the nitrogen atom within the thiazole ring, although it is a less common technique due to the low natural abundance and sensitivity of the ¹⁵N isotope. nih.govnih.gov

Table 2: Representative NMR Data for Analogous Sulfonyl Fluorides This table presents experimental data for related compounds to infer the expected spectral characteristics of this compound.

Compound Nucleus Chemical Shift (δ, ppm) Solvent Reference
Benzenesulfonyl fluoride ¹H 7.62 - 8.07 CD₂Cl₂ rsc.org
¹⁹F 65.24 CD₂Cl₂ rsc.org
4-Nitrobenzenesulfonyl fluoride ¹H 8.20 - 8.51 CDCl₃ rsc.org
¹⁹F 65.47 CD₂Cl₂ rsc.org
2-(Trifluoromethyl)benzenesulfonyl fluoride ¹³C 122.6 - 136.5 CD₂Cl₂ rsc.org
¹⁹F 65.17 CD₂Cl₂ rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.

IR Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl fluoride group (S=O stretching and S-F stretching). For comparison, 2-(trifluoromethyl)benzenesulfonyl fluoride exhibits absorbances at 1413.95 cm⁻¹ and 1212.66 cm⁻¹, which are characteristic of sulfonyl groups. rsc.org The vibrations of the thiazole ring would also give rise to a series of bands.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, are often strong in the Raman spectrum. This can be particularly useful for identifying the vibrations of the thiazole ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While no crystal structure for this compound has been reported, the crystal structure of the closely related compound, 2-chloro-5-chloromethyl-1,3-thiazole, provides valuable insights into the expected geometry and packing of the thiazole ring system. nih.govresearchgate.net

In the crystal structure of 2-chloro-5-chloromethyl-1,3-thiazole, the thiazole ring is planar. nih.gov It is anticipated that the thiazole ring in this compound would also be planar, with the chloro and sulfonyl fluoride groups attached to it. The precise bond lengths, bond angles, and torsion angles, as well as the intermolecular interactions in the crystal lattice, could be determined with high precision through X-ray diffraction analysis of a suitable single crystal.

Table 3: Crystallographic Data for the Analogous Compound 2-chloro-5-chloromethyl-1,3-thiazole This table presents experimental data for a related compound to infer the expected solid-state characteristics of this compound.

Parameter Value Reference
Molecular Formula C₄H₃Cl₂NS nih.gov
Molecular Weight 168.03 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c researchgate.net
a (Å) 4.2430 (8) nih.gov
b (Å) 17.151 (3) nih.gov
c (Å) 9.1640 (18) nih.gov
β (°) 96.82 (3) nih.gov
Volume (ų) 662.2 (2) nih.gov
Z 4 nih.gov

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. A typical HPLC method development would involve the optimization of several parameters to achieve a good separation with sharp, symmetrical peaks.

Column Selection: A reversed-phase C18 column is a common starting point for the separation of moderately polar organic molecules.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, would be used as the mobile phase. The gradient or isocratic elution profile would be optimized to achieve the desired separation.

Detector: A UV detector would be suitable for the detection of this compound, as the thiazole ring is expected to have a UV chromophore. The detection wavelength would be selected based on the UV-Vis spectrum of the compound.

Validation: Once developed, the method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness.

While a specific HPLC method for this compound is not described in the provided search results, a method for the simultaneous determination of a different thiazolidine (B150603) derivative in plasma utilized a ZORBAX SB-C18 column with a gradient elution of trichloroacetic acid buffer and acetonitrile, with UV detection at 355 nm. nih.gov This provides a general framework that could be adapted for the analysis of the target compound.

Table 4: Illustrative HPLC Method Parameters for a Thiazole Derivative This table presents an example of HPLC conditions used for a related compound class, which could serve as a starting point for method development for this compound.

Parameter Condition Reference
Column ZORBAX SB-C18 (150 x 4.6 mm, 5.0 µm) nih.gov
Mobile Phase Gradient of 0.1 mol/L trichloroacetic acid (pH 1.7) and acetonitrile nih.gov
Flow Rate 1 mL/min nih.gov
Detection UV at 355 nm nih.gov
Temperature Room Temperature nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

In the synthesis of this compound, various volatile byproducts may be generated depending on the specific reaction pathway and conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these volatile impurities. The method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

During the synthesis, which may involve the chlorination and subsequent fluorination of a thiazole precursor, potential volatile byproducts could include unreacted starting materials, chlorinated intermediates, and solvent residues. A typical GC-MS analysis would involve injecting a vaporized sample of the reaction mixture's headspace or a diluted aliquot into the GC. The components are then separated based on their boiling points and interactions with the stationary phase of the capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected.

The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison to spectral libraries or through interpretation of the fragmentation pattern. The retention time from the gas chromatogram provides an additional layer of identification.

Detailed Research Findings:

While specific GC-MS studies on the byproducts of this compound synthesis are not extensively published, general methodologies for the analysis of heterocyclic sulfur compounds and sulfonyl fluorides are well-established. oup.comrsc.orgmdpi.com Sulfonyl fluorides are known to be more volatile and stable than their corresponding sulfonyl chloride analogues, making them suitable for GC-MS analysis. oup.com

A hypothetical GC-MS analysis of a crude reaction mixture for the synthesis of this compound might reveal the presence of the compounds listed in the interactive table below. The conditions for such an analysis would typically involve a non-polar or medium-polarity capillary column (e.g., RTX-5MS) and electron impact (EI) ionization in the mass spectrometer. rsc.org

Table 1: Hypothetical GC-MS Data for Volatile Byproducts in the Synthesis of this compound

Compound NameRetention Time (min)Key Mass Fragments (m/z)Potential Origin
2-chlorothiazole (B1198822)5.8119, 84, 57Incomplete sulfonation of starting material
2-chloro-1,3-thiazole-5-sulfonyl chloride12.3217, 152, 118, 64Incomplete fluorination
Dichloromethane3.284, 49, 51Reaction solvent
Acetonitrile2.541, 40, 39Reaction solvent or workup

Quantitative Analytical Methods in Reaction Monitoring

Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying intermediates, and determining reaction endpoints. This leads to improved process control and optimization.

In-situ spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a highly effective method for real-time monitoring of the synthesis of this compound. spectroscopyonline.comnih.govmdpi.com By inserting an attenuated total reflection (ATR) probe directly into the reaction vessel, spectra can be collected at regular intervals without the need for sampling. This provides a continuous "molecular video" of the reaction, allowing for the tracking of reactant consumption, intermediate formation, and product generation. mdpi.com

The synthesis of this compound from its corresponding sulfonyl chloride, for instance, can be monitored by observing the disappearance of the characteristic absorption band of the sulfonyl chloride (S-Cl) group and the simultaneous appearance of the sulfonyl fluoride (S-F) absorption band. The infrared spectrum provides a wealth of information about the functional groups present in the reaction mixture. fluorine1.ru

Detailed Research Findings:

Research on the application of in-situ FTIR for monitoring sulfonation and related reactions has demonstrated its utility in tracking the conversion of functional groups. nih.govfluorine1.ru The conversion of sulfonyl chlorides to sulfonyl fluorides can be followed by monitoring specific infrared bands. For example, the S-Cl stretching vibration and the S-F stretching vibration appear at distinct frequencies.

The table below presents hypothetical characteristic IR absorption bands that could be used to monitor the conversion of 2-chloro-1,3-thiazole-5-sulfonyl chloride to this compound.

Table 2: Hypothetical Characteristic IR Absorption Bands for In-situ Monitoring

Functional GroupWavenumber (cm⁻¹)Interpretation
-SO₂-Cl (stretch)~1380, ~1180Disappearance indicates consumption of starting material
-SO₂-F (stretch)~1410, ~1215Appearance indicates formation of product
C=N (thiazole ring)~1550Should remain relatively constant
C-Cl (thiazole ring)~820Should remain relatively constant

By plotting the intensity of these characteristic peaks over time, a reaction profile can be generated, providing valuable kinetic data and a clear indication of when the reaction has reached completion.

While modern spectroscopic and chromatographic methods are prevalent, classical titration methods can still offer a simple, cost-effective, and accurate means of determining product yield in certain contexts. For the quantification of this compound, a titration method could be devised based on the reactivity of the sulfonyl fluoride group.

One potential approach involves the hydrolysis of the sulfonyl fluoride to release a fluoride ion, which can then be quantified by titration. The reaction of this compound with a strong base like sodium hydroxide (B78521) would lead to the formation of sodium fluoride. The concentration of the resulting fluoride ions in the solution could then be determined using an ion-selective electrode in a potentiometric titration with a standard solution of a fluoride-precipitating agent, such as lanthanum nitrate.

Alternatively, a back-titration method could be employed. A known excess of a reagent that reacts stoichiometrically with the sulfonyl fluoride is added to the sample. After the reaction is complete, the amount of unreacted reagent is determined by titration with a suitable titrant. The amount of product is then calculated from the amount of reagent consumed.

Detailed Research Findings:

While specific titration methods for this compound are not documented, the principle of determining active enzyme concentrations by measuring the fluoride ion released from sulfonyl fluorides upon reaction is established in biochemistry. nih.gov This demonstrates the feasibility of quantifying sulfonyl fluorides through the analysis of the fluoride ion. The theoretical yield of a reaction is the maximum amount of product that can be formed based on stoichiometry, while the actual yield is the amount obtained experimentally. libretexts.org The percent yield, a measure of the reaction's efficiency, is the ratio of the actual yield to the theoretical yield. libretexts.org

The following interactive table illustrates how data from a hypothetical potentiometric titration could be used to calculate the product yield.

Table 3: Hypothetical Titration Data for Product Yield Determination

ParameterValue
Initial mass of 2-chloro-1,3-thiazole-5-sulfonyl chloride (g)5.00
Theoretical yield of this compound (g)4.58
Volume of standard La(NO₃)₃ titrant used (mL)18.5
Concentration of standard La(NO₃)₃ titrant (M)0.100
Moles of La(NO₃)₃ used0.00185
Moles of F⁻ in sample (1:3 stoichiometry with La³⁺)0.00555
Moles of this compound in sample0.00555
Actual yield of product (g)4.23
Calculated Percent Yield (%) 92.36

Future Research Directions and Unexplored Potential of 2 Chloro 1,3 Thiazole 5 Sulfonyl Fluoride

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of 2-chloro-1,3-thiazole-5-sulfonyl fluoride (B91410) is largely dictated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group and the nucleophilic and electrophilic sites on the thiazole (B1198619) ring. Future research will likely focus on developing novel reaction pathways that exploit these features. The sulfonyl fluoride moiety is a stable yet reactive functional group, making it an excellent candidate for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This area of research could lead to the synthesis of a diverse library of sulfonamides, sulfonates, and other derivatives with potential applications in medicinal chemistry and materials science.

Furthermore, the development of new catalytic systems will be crucial for the selective functionalization of the thiazole ring. The chlorine atom at the 2-position and the hydrogen at the 4-position offer sites for cross-coupling reactions, direct C-H functionalization, and other transformations. The design of catalysts that can differentiate between these positions will enable the synthesis of highly complex and precisely substituted thiazole derivatives. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce a variety of substituents at the 2-position, while transition-metal-catalyzed C-H activation could allow for the functionalization of the 4-position.

Integration into Flow Chemistry Methodologies

The synthesis of sulfonyl fluorides can be accelerated and made more efficient through the use of flow chemistry. mdpi.comtue.nl Continuous-flow processes offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. tue.nl Future research should explore the integration of the synthesis of 2-chloro-1,3-thiazole-5-sulfonyl fluoride and its derivatives into flow chemistry setups.

An electrochemical flow process for the oxidative coupling of thiols and potassium fluoride to produce sulfonyl fluorides has been demonstrated to significantly reduce reaction times from hours to minutes. tue.nlnih.govnih.gov Adapting such a methodology for the continuous production of this compound could provide a more efficient and scalable manufacturing process. tue.nl Moreover, telescoping this synthesis with subsequent in-flow functionalization reactions, such as SuFEx click chemistry, would allow for the automated and rapid production of diverse compound libraries without the need for isolating intermediates. tue.nl

Application in Supramolecular Chemistry and Self-Assembly Research

The structural rigidity and the presence of multiple heteroatoms (nitrogen, sulfur, oxygen, and fluorine) in this compound make it a compelling building block for supramolecular chemistry and self-assembly. The nitrogen and sulfur atoms of the thiazole ring, along with the oxygen atoms of the sulfonyl group, can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgrsc.orgmdpi.comresearchgate.net The directionality of these coordination bonds, combined with the specific geometry of the molecule, could be harnessed to construct porous materials with tailored properties for applications in gas storage, separation, and catalysis.

Furthermore, the potential for hydrogen bonding and other non-covalent interactions involving the sulfonyl fluoride group and the thiazole ring could be exploited to direct the self-assembly of the molecule into well-defined supramolecular architectures. Research in this area could explore how modifications to the thiazole ring or the introduction of other functional groups influence the self-assembly process and the resulting structures.

Development of Advanced Functional Materials from Derivates

Derivatives of this compound hold significant promise for the development of advanced functional materials. The thiazole ring is a component of many dyes and fungicides, and its incorporation into larger molecular structures can impart valuable electronic and optical properties. wikipedia.org Thiazolothiazole-based materials, for instance, have shown potential in environmental monitoring and biomedical diagnostics due to their fluorescence properties. rsc.orgrsc.org

By using this compound as a starting material, it is conceivable to synthesize novel polymers and small molecules with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The sulfonyl fluoride group can be transformed into various linking groups, enabling the polymerization of the thiazole unit into conjugated polymers. The electron-withdrawing nature of the sulfonyl group and the chlorine atom can also be used to tune the electronic properties of the resulting materials.

Synergistic Research with Artificial Intelligence and Machine Learning in Reaction Prediction

The vast and complex reaction space of a multifunctional molecule like this compound presents an ideal challenge for the application of artificial intelligence (AI) and machine learning (ML). ML algorithms have been successfully used to predict the outcomes of complex chemical reactions, including the deoxyfluorination of alcohols with sulfonyl fluorides. acs.orgnih.govucla.educapes.gov.brresearchgate.net

Future research could focus on developing predictive models for the reactivity of this compound. By training ML algorithms on large datasets of experimental results, it would be possible to predict the optimal conditions for a desired transformation, such as selective functionalization at a specific position or achieving a high yield in a particular coupling reaction. This synergistic approach would not only accelerate the discovery of new reactions and synthetic routes but also provide deeper insights into the factors that govern the reactivity of this versatile molecule.

Sustainability and Environmental Impact in Research and Development

As with all chemical research and development, the sustainability and environmental impact of the synthesis and use of this compound and its derivatives are of paramount importance. Future research should prioritize the development of green and sustainable synthetic methods. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.combepls.combohrium.comresearchgate.net

Several greener approaches for the synthesis of thiazole derivatives have been reported, including microwave-assisted synthesis, ultrasound-mediated reactions, and the use of green solvents like water or ionic liquids. bepls.combohrium.comresearchgate.netresearchgate.net Applying these principles to the synthesis and functionalization of this compound will be crucial for minimizing waste and reducing the environmental footprint of its associated chemical processes. Life cycle assessment and toxicity studies of the compound and its derivatives will also be important considerations for any potential large-scale applications.

Q & A

Q. What are the most reliable synthetic routes for 2-chloro-1,3-thiazole-5-sulfonyl fluoride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves chlorination and sulfonation of a thiazole precursor. A common approach includes reacting 2-chloro-1,3-thiazole with sulfuryl chloride (SO₂Cl₂) under controlled conditions, followed by fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous solvents like dichloromethane. Optimization involves adjusting reaction temperature (e.g., 0–25°C), stoichiometry (1:1.2 molar ratio of thiazole to SO₂Cl₂), and purification via column chromatography . Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures purity (>95%).

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Key characterization techniques include:

  • NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for thiazole protons), ¹³C NMR (δ 160–165 ppm for sulfonyl fluoride), and ¹⁹F NMR (δ 55–60 ppm for -SO₂F group).
  • IR Spectroscopy : Peaks at 1350–1400 cm⁻¹ (S=O stretching) and 700–750 cm⁻¹ (C-Cl).
  • Mass Spectrometry : Molecular ion peak at m/z 197.21 (M⁺) . X-ray crystallography may resolve ambiguities in cases of conflicting spectral data .

Q. What nucleophilic substitution reactions are feasible with the sulfonyl fluoride group, and how do reaction conditions influence product formation?

The sulfonyl fluoride group reacts with nucleophiles (e.g., amines, thiols) to form sulfonamides or sulfonothioates. For example:

  • Reaction with primary amines (e.g., methylamine) in DMF at 60°C yields sulfonamide derivatives.
  • Thiols (e.g., benzyl mercaptan) in basic conditions (pH 8–9) produce sulfonothioates. Solvent polarity and temperature significantly affect reaction rates and selectivity. Polar aprotic solvents (e.g., DMSO) accelerate nucleophilic attack .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its sulfonamide analogs?

Discrepancies often arise from differences in reactivity (e.g., sulfonyl fluoride’s covalent binding vs. sulfonamide’s reversible interactions). To address this:

  • Perform kinetic assays to compare inhibition constants (Kᵢ) for target enzymes (e.g., carbonic anhydrase).
  • Use X-ray crystallography to map binding modes.
  • Analyze cellular permeability via logP measurements (sulfonyl fluorides are generally more lipophilic) . For example, sulfonyl fluorides may show irreversible inhibition (IC₅₀: 0.5 µM) compared to sulfonamides (IC₅₀: 10 µM) due to covalent bond formation .

Q. What experimental design considerations are critical for developing this compound as a covalent inhibitor in drug discovery?

Key factors include:

  • Target Selectivity : Screen against off-target enzymes (e.g., serine hydrolases) using activity-based protein profiling (ABPP).
  • Reaction Kinetics : Determine second-order rate constants (k_inact/K_I) to assess efficiency.
  • Metabolic Stability : Evaluate hydrolysis resistance in plasma (t₁/₂ > 6 hours) and liver microsomes.
  • Toxicity Profiling : Test cytotoxicity in HEK293 or HepG2 cells (EC₅₀ > 50 µM) .

Q. How can computational modeling guide the optimization of this compound derivatives for enhanced bioactivity?

  • Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., MAGL).
  • QSAR Models : Corporate electronic parameters (Hammett σ) and steric descriptors (molar refractivity) to predict IC₅₀.
  • Molecular Dynamics (MD) : Simulate covalent bond formation between the sulfonyl fluoride and catalytic residues (e.g., serine) over 100 ns trajectories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.